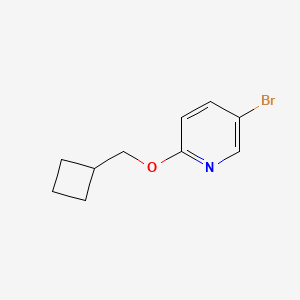

5-Bromo-2-(cyclobutylmethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

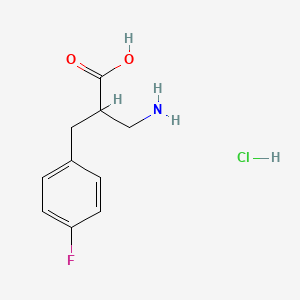

5-Bromo-2-(cyclobutylmethoxy)pyridine is an organic chemical compound . It has a molecular weight of 242.11 and a chemical formula of C10H12BrNO .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c10-8-3-4-9 (11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This indicates the arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that bromination reactions are important in organic synthesis . They increase the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the halogen-substituted target product .Physical And Chemical Properties Analysis

This compound appears as a light yellow oil . It’s soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.Applications De Recherche Scientifique

Antiviral Activity

5-Bromo-2-(cyclobutylmethoxy)pyridine and similar bromo-substituted pyridines show potential in antiviral applications. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including bromo derivatives, have demonstrated marked inhibitory activity against retrovirus replication in cell culture, notably against HIV and Moloney murine sarcoma virus (Hocková et al., 2003).

Spectroscopic and Optical Studies

The compound has been characterized spectroscopically, showing its utility in spectroscopic applications. For example, spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, of similar compounds like 5-Bromo-2-(trifluoromethyl)pyridine has been performed (Vural & Kara, 2017).

Synthesis of Novel Derivatives

This compound is used in the synthesis of novel derivatives. For example, Suzuki cross-coupling reactions have been used to synthesize new pyridine derivatives from bromo-substituted pyridines, showing the compound's utility in creating diverse chemical structures (Ahmad et al., 2017).

Luminescent Properties

This compound plays a role in studies exploring luminescent properties. For instance, cyclopalladated and cyclometalated iridium complexes, including bromophenylpyridine complexes, exhibit luminescence, demonstrating the utility of bromo-substituted pyridines in studying luminescent materials (Xu et al., 2014).

Applications in Organic Synthesis

The compound is significant in organic synthesis, especially in the formation of complex structures. For instance, the preparation of hard-to-reach heterocycles containing bromo-substituted pyridine frameworks via Fischer indole cyclization has been developed, demonstrating the compound's role in synthesizing complex organic structures (Alekseyev et al., 2015).

Corrosion Inhibition Studies

This compound-related compounds have been studied for their inhibition activity in preventing carbon steel corrosion, indicating its potential application in industrial corrosion inhibition (El-Lateef et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

This complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the coupled product .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCJYGNRJNLIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)